Tetrahydrothiophen-3-one

Descripción

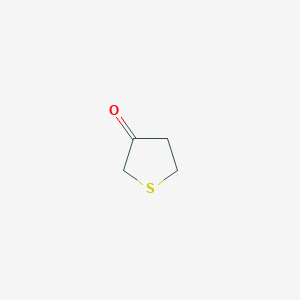

Structure

3D Structure

Propiedades

IUPAC Name |

thiolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6OS/c5-4-1-2-6-3-4/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFPRKPFJRPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061388 | |

| Record name | 3(2H)-Thiophenone, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to yellow liquid with garlic, meaty, green vegetable, buttery odour | |

| Record name | Dihydro-3(2H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,5-Dihydro-3(2H) thiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 °C. @ 760.00 mm Hg | |

| Record name | Dihydro-3(2H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.194-1.199 (20°) | |

| Record name | 4,5-Dihydro-3(2H) thiophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/117/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1003-04-9 | |

| Record name | Tetrahydrothiophen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-3(2H)-thiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrothiophen-3-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3(2H)-Thiophenone, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3(2H)-Thiophenone, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrothiophen-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-3(2H)-THIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E9MKH53DV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydro-3(2H)-thiophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tetrahydrothiophen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of Tetrahydrothiophen-3-one. It includes a summary of its properties, detailed experimental protocols for its synthesis, and its applications, particularly within the pharmaceutical and flavor industries. This document is intended to serve as a comprehensive resource for professionals engaged in research and development.

Core Physical and Chemical Properties

This compound, also known as 4,5-Dihydro-3(2H)-thiophenone, is a heterocyclic, non-aromatic ketone.[1][2] It is recognized for its distinct garlic, meaty, and buttery odor and is found naturally in cooked beef, coffee, and roasted nuts.[1][2] In its purified form, it appears as a colorless to pale yellow liquid.[1][3] This compound serves as a valuable intermediate in organic synthesis, leading to various thiophene (B33073) derivatives, and is utilized as a flavoring agent in the food industry.[2][4]

Compound Identification

Proper identification of a chemical substance is critical for research and regulatory purposes. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1003-04-9[3][5][6][7][8] |

| Molecular Formula | C₄H₆OS[1][5][6][7] |

| Molecular Weight | 102.155 g/mol [5][6] |

| IUPAC Name | Thiolan-3-one[5][9][10] |

| Synonyms | 4,5-Dihydro-3(2H)-thiophenone, 3-Thiophanone, Dihydro-3-(2H)-thiophenone[5][6][8][11] |

| InChI Key | DSXFPRKPFJRPIB-UHFFFAOYSA-N[1][5][6] |

| EC Number | 213-698-9[1][7][8] |

Physicochemical Data

The following table outlines the key quantitative physical and chemical properties of this compound, which are essential for its handling, application, and process development.

| Property | Value |

| Density | 1.194 g/mL at 25 °C[2][3][8] |

| Boiling Point | 175 °C at 760 mmHg[2][3][8][9] |

| 86-87 °C at 25 mmHg[9] | |

| Refractive Index | n20/D 1.528[2][3][7][8] |

| Flash Point | 78 °C (172.4 °F) - closed cup[8] |

| Vapor Density | >1 (vs air)[1][3][8] |

| Vapor Pressure | 1.16 mmHg at 25°C[7] |

| Storage Temperature | 2-8°C[1][3] |

Spectral Data

Spectral analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Standard spectral data for this compound, including Mass Spectrum (electron ionization) and IR Spectrum, are available through the NIST Chemistry WebBook.[5][6] This resource provides valuable reference spectra for researchers confirming the identity and purity of their samples.

Experimental Protocols: Synthesis

This compound is an important intermediate for various chemical syntheses, including the production of pharmaceuticals like ticarcillin (B1683155) sodium.[12] A common and scalable method for its preparation involves a four-step process starting from chloroacetyl chloride and ethylene (B1197577).[12]

Four-Step Synthesis from Chloroacetyl Chloride

This synthetic route offers advantages such as the use of readily available and inexpensive materials, high yield, and safe, straightforward operation, making it suitable for industrial production.[12]

Step 1: Ethylene Addition to Chloroacetyl Chloride

-

Reaction: Chloroacetyl chloride reacts with ethylene gas in the presence of a catalyst, such as aluminum chloride, to generate 1,4-dichlorobutan-2-one (B95312).[12]

-

Description: This Friedel-Crafts-type acylation introduces the ethylene unit to the chloroacetyl group, forming the basic carbon skeleton of the target molecule.

Step 2: Carbonyl Protection

-

Reaction: The ketone carbonyl group of 1,4-dichlorobutan-2-one is protected, for example, by reacting it with ethylene glycol in the presence of an acid catalyst. This forms a ketal, specifically 2-(2-chloroethyl)-2-(chloromethyl)-1,3-dioxolane.[12]

-

Description: This step is crucial to prevent the ketone from participating in the subsequent cyclization reaction. The reaction is typically carried out at temperatures between 50-100 °C.[12]

Step 3: Cyclization

-

Reaction: The protected dichloro intermediate reacts with a sulfur source, such as sodium sulfide, to form the thiophene ring. This reaction yields the cyclized product, 1,4-dioxa-7-thiaspiro[4.4]nonane.[12]

-

Description: The sulfur nucleophile displaces the two chlorine atoms in an intramolecular cyclization, forming the stable five-membered heterocyclic ring.

Step 4: Deprotection

-

Reaction: The protecting group is removed from the carbonyl group to yield the final product, this compound.[12]

-

Description: This is typically achieved by acid-catalyzed hydrolysis, which restores the ketone functionality.

Below is a diagram illustrating the workflow of this synthesis protocol.

Caption: A flowchart of the four-step synthesis of this compound.

Applications and Relevance in Drug Development

This compound is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[13] Its sulfur-containing heterocyclic structure imparts specific reactivity that is valuable for creating novel compounds.[13]

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of advanced molecules for drug discovery and development.[4][13] Its role in the preparation of certain antibiotics is a prime example of its utility.

-

Agrochemicals: The compound is used in the development of innovative crop protection and pest control solutions.[13]

-

Flavor and Fragrance: Due to its characteristic aroma, it is used as a flavoring agent in various food products, including beverages, meat products, and confectionery.[1][10]

The following diagram illustrates the central role of this compound as an intermediate.

Caption: The role of this compound as a key intermediate.

Safety and Handling

This compound is classified as an irritant, affecting the eyes, skin, and respiratory system.[3][11] Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][14] An appropriate respirator should be used to avoid inhaling vapors.[8]

-

Handling: Use only in well-ventilated areas and keep away from heat, sparks, open flames, and hot surfaces.[11][14] All equipment used when handling the product must be grounded.[15]

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[11][14] Recommended storage is at 2-8°C.[1][3]

-

In case of Exposure:

-

Fire: Use CO2, dry chemical, or foam for extinction.[11]

This guide provides a detailed overview of this compound for scientific and research applications. For further information, consulting the referenced safety data sheets and literature is recommended.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 1003-04-9 [amp.chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Dihydro-3-(2H)-thiophenone [webbook.nist.gov]

- 6. Dihydro-3-(2H)-thiophenone [webbook.nist.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. 4,5-Dihydro-3(2H)-thiophenone 98 1003-04-9 [sigmaaldrich.com]

- 9. parchem.com [parchem.com]

- 10. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]

- 11. fishersci.com [fishersci.com]

- 12. CN101575329B - Preparation method of tetrahydrothiophene-3-ketone and intermediate - Google Patents [patents.google.com]

- 13. openpr.com [openpr.com]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Data of Tetrahydrothiophen-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Tetrahydrothiophen-3-one (CAS No: 1003-04-9), a heterocyclic ketone of interest in various chemical research domains. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and logical workflow diagrams to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.4 | t | 2H | -CH₂-S- |

| ~2.9 | s | 2H | -S-CH₂-C(=O)- |

| ~2.7 | t | 2H | -C(=O)-CH₂- |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented is a general representation.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 211.0 | C=O (C3) |

| 45.0 | -S-CH₂-C(=O)- (C2) |

| 38.0 | -CH₂-S- (C5) |

| 25.0 | -C(=O)-CH₂- (C4) |

Note: The above ¹³C NMR data is based on predicted values as comprehensive experimental data was not available in the public domain at the time of this guide's compilation. A predicted spectrum in D₂O shows peaks at 165.10, 149.17, 140.74, 135.70, 132.04, 131.19, 131.13, 120.47, 111.82, 107.76, 96.67, 44.80, 25.90, and 24.50 ppm, though these do not directly correspond to the simple structure of this compound and may represent a different molecule or a complex set of conditions.[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1410 | Medium | CH₂ bend |

| ~1140 | Medium | C-S stretch |

Note: The gas-phase IR spectrum is available from the NIST WebBook.[2]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 102 | High | [M]⁺ (Molecular Ion) |

| 74 | Medium | [M - CO]⁺ |

| 60 | High | [C₂H₄S]⁺ |

| 46 | Medium | [CH₂S]⁺ |

Note: The electron ionization mass spectrum is available from the NIST WebBook.[2]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of a liquid sample is as follows:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C). For ¹H NMR, a frequency of 300-600 MHz is common. For ¹³C NMR, a corresponding frequency (e.g., 75-151 MHz) is used.

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a reasonably concentrated sample, a single scan may be sufficient, but multiple scans are often averaged to improve the signal-to-noise ratio.

-

¹³C NMR: Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

2.2 Infrared (IR) Spectroscopy

A general procedure for obtaining an FT-IR spectrum of a neat liquid sample is as follows:

-

Sample Preparation: For the neat liquid analysis, a drop of this compound is placed directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: The FT-IR spectrometer is set to record the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

-

Data Acquisition: The sample is placed in the instrument's sample compartment, and the infrared spectrum is recorded. Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

A general procedure for obtaining an electron ionization (EI) mass spectrum of a volatile liquid sample is as follows:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for spectroscopic analysis and identification of an organic compound.

Caption: General workflow for the spectroscopic analysis and structure elucidation of an organic compound.

Caption: Logical pathway for the interpretation of NMR spectroscopic data.

References

An In-depth Technical Guide to Tetrahydrothiophen-3-one (CAS 1003-04-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophen-3-one, with the CAS number 1003-04-9, is a sulfur-containing heterocyclic ketone. It is a versatile building block in organic synthesis, particularly for the preparation of various thiophene (B33073) derivatives which have shown significant promise in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and applications of this compound, with a focus on its relevance to drug development. Detailed experimental protocols for the synthesis of related compounds and safety information are also included.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a distinct odor. Its core physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆OS | [1] |

| Molecular Weight | 102.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 175 °C (lit.) | [3] |

| Density | 1.194 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.528 (lit.) | [3] |

| Flash Point | 77.2 °C (171 °F) | [1][2] |

| Solubility | Soluble in DMSO | [4] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is not provided here, the expected spectroscopic features are described below. The availability of 1H NMR, 13C NMR, IR, and mass spectra has been confirmed in various databases.[4][5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent methylene (B1212753) groups in the molecule.

-

Protons at C2 (adjacent to the sulfur atom): These protons are expected to appear as a triplet.

-

Protons at C4 (adjacent to the carbonyl group): These protons are also expected to appear as a triplet.

-

Protons at C5 (adjacent to the sulfur atom): This signal is anticipated to be a multiplet, likely a quintet, due to coupling with the protons at C4.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Four distinct signals are expected:

-

Carbonyl Carbon (C3): This will be the most downfield signal, characteristic of a ketone.

-

Methylene Carbon (C2): Adjacent to the sulfur atom.

-

Methylene Carbon (C4): Adjacent to the carbonyl group.

-

Methylene Carbon (C5): Adjacent to the sulfur atom.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in this compound.

-

C=O Stretch: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1715-1735 cm⁻¹.

-

C-H Stretch: Absorption bands corresponding to the stretching vibrations of the C-H bonds of the methylene groups will be observed in the region of 2850-3000 cm⁻¹.

-

C-S Stretch: A weaker absorption band for the carbon-sulfur bond may be present in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M+): The mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (102.15).

-

Fragmentation Pattern: Common fragmentation pathways for cyclic ketones and thioethers would be expected. This may include the loss of CO (m/z 28) and fragmentation of the heterocyclic ring.

Synthesis and Reactivity

This compound serves as a key intermediate in the synthesis of more complex thiophene-containing molecules. One of the most important reactions for the synthesis of substituted 2-aminothiophenes from cyclic ketones like this compound is the Gewald reaction .[3][4][8]

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene Derivatives

This protocol outlines a general procedure for the Gewald three-component reaction to synthesize 2-aminothiophene derivatives from a cyclic ketone.

Materials:

-

Cyclic ketone (e.g., this compound) (1.0 equiv)

-

Active methylene nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (1.0 equiv)

-

Elemental sulfur (1.1 equiv)

-

Base (e.g., morpholine, piperidine, or triethylamine) (1.0-2.0 equiv)

-

Solvent (e.g., ethanol, methanol, or DMF)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the cyclic ketone, active methylene nitrile, elemental sulfur, and the chosen solvent.

-

Slowly add the base to the reaction mixture.

-

Heat the mixture with stirring to a temperature of 50-70 °C.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration.

-

Wash the collected solid with a cold solvent (e.g., ethanol) and dry it.

-

If no precipitate forms, the product can be isolated by extraction and purified by column chromatography or recrystallization.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. This compound(1003-04-9) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(1003-04-9) IR Spectrum [chemicalbook.com]

- 7. Dihydro-3-(2H)-thiophenone [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

The Enigmatic Aroma of Cooked Foods: A Technical Guide to the Natural Occurrence of Tetrahydrothiophen-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrothiophen-3-one, a heterocyclic ketone, is a volatile sulfur compound that contributes to the characteristic aromas of a variety of cooked foods. With its complex sensory profile, often described as having garlic, meaty, green vegetable, and buttery notes, this molecule is of significant interest to the food and flavor industry. Its presence is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating. This technical guide provides an in-depth overview of the natural occurrence of this compound in foods, detailing its formation, analytical methodologies for its quantification, and the current state of knowledge regarding its concentration in various food matrices.

Natural Occurrence in Foods

This compound has been identified as a naturally occurring flavor compound in a range of thermally processed foods. Its formation is intrinsically linked to the presence of sulfur-containing amino acids, particularly cysteine, and reducing sugars, which are abundant in many raw food materials.

Table 1: Documented Natural Occurrence of this compound in Foods

| Food Matrix | Processing Method | Reference(s) |

| Cooked Beef | Roasting, Frying, Boiling | [1] |

| Roasted Coffee | Roasting | [2][3] |

| Roasted Filberts | Roasting | [4] |

| Roasted Peanuts | Roasting | [4][5] |

| Soy Sauce | Fermentation/Heating | General Maillard Reaction Knowledge |

| Miso | Fermentation/Heating | General Maillard Reaction Knowledge |

Quantitative Data

Quantitative data for this compound in food matrices is limited in the published literature, likely due to its trace-level concentrations and the analytical challenges associated with volatile sulfur compounds. However, studies on similar thiophene (B33073) derivatives in comparable food systems provide an indication of the expected concentration range. For instance, 2-formyl thiophene has been quantified at nanogram per milliliter (ng/mL) levels in coffee extract[2]. It is plausible that this compound exists in similar trace amounts. The lack of extensive quantitative studies highlights a significant research gap in the comprehensive understanding of this potent aroma compound.

Table 2: Illustrative Quantitative Data for a Related Thiophene Compound

| Compound | Food Matrix | Concentration | Analytical Method | Reference |

| 2-Formyl Thiophene | Coffee Extract | ng/mL levels | GC/Q-TOF | [2] |

Note: This table illustrates the concentration of a structurally related compound to provide context, as specific quantitative data for this compound is scarce.

Biosynthesis and Formation Pathway

The primary route for the formation of this compound in food is the Maillard reaction. This non-enzymatic browning reaction is initiated by the condensation of a reducing sugar, such as glucose or xylose, with a free amino acid, in this case, cysteine. The subsequent series of reactions, including rearrangements, degradations, and cyclizations, leads to the formation of a vast array of flavor and aroma compounds, including thiophenes.

The key steps in the proposed formation pathway of this compound are:

-

Initial Stage: Condensation of a reducing sugar (e.g., glucose) with the amino group of cysteine to form a Schiff base, which then cyclizes to an N-substituted glycosylamine.

-

Amadori Rearrangement: The glycosylamine undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose, known as the Amadori compound.

-

Intermediate Stage - Degradation and Fragmentation: The Amadori compound undergoes enolization and dehydration, leading to the formation of various reactive intermediates, including dicarbonyl compounds. Cysteine also undergoes Strecker degradation to produce hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and Strecker aldehydes.

-

Final Stage - Thiophene Ring Formation: A key dicarbonyl intermediate reacts with hydrogen sulfide, leading to the formation of the tetrahydrothiophene (B86538) ring. Subsequent reactions, including cyclization and dehydration, result in the formation of this compound.

A study on a cysteine-xylose-glycine model system suggested a new formation pathway for the related compound, 2-methylthis compound, highlighting the complexity and multiple routes within the Maillard reaction that can lead to these sulfur heterocycles[6].

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex food matrices presents significant challenges due to their low concentrations, high volatility, and potential for thermal degradation. The recommended analytical approach is Gas Chromatography-Mass Spectrometry (GC-MS) coupled with a suitable extraction technique. A Stable Isotope Dilution Assay (SIDA) is the gold standard for accurate quantification.

Protocol 1: Extraction and Quantification of this compound in Cooked Beef using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

This protocol is adapted from established methods for volatile compound analysis in meat[7][8].

1. Sample Preparation: a. Cook beef to the desired doneness under controlled conditions (e.g., pan-frying at a specific temperature for a set time). b. Homogenize a known weight (e.g., 5 g) of the cooked beef sample. c. Transfer the homogenized sample into a 20 mL headspace vial. d. Add a known amount of a suitable internal standard (e.g., a deuterated analog of this compound for SIDA). e. Add a saturated solution of NaCl to enhance the release of volatile compounds into the headspace.

2. HS-SPME Procedure: a. Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 15 minutes) with agitation. b. Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-MS Analysis: a. Desorb the trapped analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., at 250°C for 5 minutes). b. Gas Chromatograph (GC) Conditions:

- Column: A polar capillary column suitable for flavor compounds (e.g., DB-WAX or equivalent).

- Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp at a suitable rate (e.g., 5°C/min) to a final temperature (e.g., 240°C) and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. c. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for this compound and its internal standard.

4. Quantification: a. Create a calibration curve using standard solutions of this compound and the internal standard. b. Quantify the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a significant, naturally occurring aroma compound in a variety of cooked foods, formed primarily through the Maillard reaction. While its presence has been qualitatively confirmed in foods such as cooked beef, roasted coffee, and nuts, there is a notable lack of quantitative data in the scientific literature. The development and application of robust analytical methods, such as the described HS-SPME-GC-MS with stable isotope dilution, are crucial for accurately determining the concentration of this potent flavor molecule in different food systems. Further research to quantify this compound and to fully elucidate its formation pathways will provide valuable insights for the food industry in optimizing processing conditions to achieve desired flavor profiles and for researchers studying the complex chemistry of food aroma. This knowledge can also be beneficial for drug development professionals interested in the biological activities of sulfur-containing heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. imreblank.ch [imreblank.ch]

- 7. Food and Life [foodnlife.org]

- 8. researchgate.net [researchgate.net]

The Biological Significance of Tetrahydrothiophen-3-one: A Core Scaffold for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Abstract

Tetrahydrothiophen-3-one, a sulfur-containing heterocyclic ketone, is a molecule of significant interest, primarily recognized for its application as a flavor and fragrance agent.[1][2] While direct evidence of its intrinsic biological activity in preclinical or clinical studies is limited, its true significance in the life sciences lies in its role as a versatile foundational scaffold for the synthesis of a diverse array of biologically active derivatives. This technical guide provides a comprehensive overview of the biological importance of the this compound core, focusing on the pharmacological activities of its derivatives, which have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This paper will detail the synthesis of these derivatives, their mechanisms of action, and the experimental protocols utilized in their evaluation, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound (THT-3-one), also known as 3-oxotetrahydrothiophene or thiolane-3-one, is a five-membered heterocyclic compound with the molecular formula C₄H₆OS.[2] It is a colorless to pale yellow liquid with a characteristic meaty and garlic-like odor, which has led to its widespread use in the food and fragrance industries.[1] However, the inherent structural features of the THT-3-one ring system, including the reactive ketone group and the sulfur atom, make it an attractive starting material for medicinal chemists. The thiophene (B33073) ring, a key component of THT-3-one's derivatives, is a well-established pharmacophore present in numerous FDA-approved drugs.[3][4] This guide will explore the biological significance of the THT-3-one scaffold by examining the potent activities of its derivatives.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₄H₆OS | [2] |

| Molecular Weight | 102.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 175 °C | [2] |

| Density | 1.194 g/mL at 25 °C | [2] |

| Flash Point | 77.2 °C | [5] |

| Solubility | Soluble in organic solvents | [2] |

Biological Activities of this compound Derivatives

While this compound itself is primarily used as a flavoring agent, its derivatives exhibit a broad spectrum of pharmacological activities.[1] The structural modifications of the THT-3-one core have led to the discovery of potent therapeutic agents.

Anticancer Activity

Derivatives of tetrahydrobenzo[b]thiophene, synthesized from precursors related to THT-3-one, have shown significant cytotoxicity against various cancer cell lines.[6] These compounds often act by inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. For instance, novel tetrahydrobenzo[b]thiophene compounds have demonstrated potent anticancer activity by enhancing apoptosis and inhibiting tyrosine kinases.[6]

A thiophenecarboxylate derivative, F8, was identified to induce cell death in multiple cancer cell lines with CC50 values in the nanomolar to low micromolar range.[7][8] The mechanism of action involves the induction of apoptosis through the generation of reactive oxygen species and the activation of caspase-3/7.[7][8]

| Compound Class | Cancer Cell Line | IC₅₀ / CC₅₀ | Mechanism of Action | Reference |

| Tetrahydrobenzo[b]thiophene derivatives | HepG2, MCF7, HCT116 | 6-16 µM | Enhancing apoptosis, Tyrosine kinase inhibition | [6] |

| Thiophenecarboxylate F8 | CCRF-CEM (Leukemia) | 0.805 µM | Intrinsic apoptotic pathway, ROS generation | [7][8] |

| Tetrahydro-[1][9][10]triazolo[3,4-a]isoquinoline chalcones | MCF7 (Breast) | 27.15 µg/ml (Compound 8) | Cell cycle arrest at G1 phase, Apoptotic induction | [9] |

Antimicrobial and Antifungal Activity

The thiophene scaffold is a key feature in many compounds exhibiting antimicrobial and antifungal properties. Thiophene derivatives have shown efficacy against drug-resistant Gram-negative bacteria by increasing membrane permeability and inhibiting bacterial adherence to host cells.[11]

Synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety have demonstrated broad-spectrum antifungal activity, including against fluconazole-resistant strains.[12] Furthermore, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate (B1194679) dehydrogenase inhibitors, exhibiting significant antifungal activity against various phytopathogenic fungi.[13]

| Compound Class | Target Organism | MIC / EC₅₀ | Mechanism of Action | Reference |

| Thiophene derivatives | Colistin-resistant A. baumannii & E. coli | 8-32 mg/L | Increased membrane permeabilization | [11] |

| Benzo[b]thiophene derivatives | Dermatophytes | Low MICs | Inhibition of dimorphic transition in C. albicans | [12] |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Sclerotinia sclerotiorum | 0.140 ± 0.034 mg/L (Compound 4i) | Succinate dehydrogenase inhibition | [13] |

Anti-inflammatory Activity

Thiophene-based compounds, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[14][15] Derivatives of THT-3-one have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[14] The presence of carboxylic acid, ester, amine, and amide functional groups on the thiophene ring appears to be important for their anti-inflammatory activity.[14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

Synthesis of Tetrahydrobenzo[b]thiophene Derivatives

A common method for the synthesis of functionalized 2-aminothiophenes, which are precursors to many biologically active tetrahydrobenzo[b]thiophene derivatives, is the Gewald reaction.

Protocol: Gewald Synthesis of 2-Aminothiophenes

-

To a stirred mixture of a cyclic ketone (e.g., cyclohexanone) (10 mmol) and an active methylene (B1212753) nitrile (e.g., malononitrile (B47326) or ethyl cyanoacetate) (10 mmol) in ethanol (B145695) (20 mL), add elemental sulfur (10 mmol).

-

Slowly add a catalytic amount of a base, such as diethylamine (B46881) or morpholine (B109124) (2-3 mmol), to the reaction mixture at room temperature.

-

Heat the mixture to 50-60 °C and continue stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

In Vitro Cytotoxicity Assay

The cytotoxicity of synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay for Cytotoxicity

-

Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the antimicrobial activity of the compounds.

Protocol: Broth Microdilution for MIC Determination

-

Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Many thiophene-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis. This is often achieved through the intrinsic (mitochondrial) pathway.

Experimental Workflow for Drug Discovery

The process of identifying and validating biologically active thiophene derivatives follows a structured workflow.

Conclusion and Future Perspectives

This compound, while modest in its own documented biological activities, stands out as a critical and highly valuable scaffold in medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with significant therapeutic potential against a range of diseases, including cancer and infectious diseases. The ease of functionalization of the THT-3-one core allows for the generation of large and diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.

Future research should continue to explore the vast chemical space accessible from the this compound scaffold. A deeper understanding of the structure-activity relationships of its derivatives will enable the design of more potent and selective therapeutic agents. While direct biological effects of the core molecule remain underexplored, its role as a key building block in the development of novel pharmaceuticals is firmly established. The continued investigation into the derivatives of this compound holds great promise for addressing unmet medical needs.

References

- 1. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antifungal activity of some 2,2':5',2"-terthiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 8. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. Antifungal activity of synthetic di(hetero)arylamines based on the benzo[b]thiophene moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Toxicological Profile of Tetrahydrothiophen-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrahydrothiophen-3-one (CAS No. 1003-04-9) is a heterocyclic ketone used as a food flavoring agent and as a synthetic intermediate in the chemical industry.[1][2][3] This technical guide provides a comprehensive overview of the currently available toxicological data for this compound to support safety and risk assessment activities. A thorough review of publicly accessible literature and safety data sheets indicates a significant lack of comprehensive toxicological studies for this compound. While some data on local tissue effects are available, critical endpoints such as acute systemic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity have not been determined.[4] This document summarizes the existing information, outlines the standard experimental protocols that would be applied for a full toxicological evaluation, and presents a logical workflow for assessing chemicals with limited data.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1003-04-9 | [1][2][5][6] |

| Molecular Formula | C₄H₆OS | [2] |

| Molecular Weight | 102.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Boiling Point | 175 °C | [6] |

| Density | 1.194 g/mL at 25 °C | [6] |

| Flash Point | 78 °C (171 °F) | [6] |

| Synonyms | 4,5-Dihydro-3(2H)-thiophenone, 3-Thiolanone, Thian-3-one | [5] |

Toxicological Data Summary

The toxicological database for this compound is notably limited. Most available safety data sheets consistently report "No data available" for key toxicological endpoints.[4] The available information is summarized below.

Acute Toxicity

Quantitative data from acute oral, dermal, or inhalation toxicity studies (e.g., LD50 or LC50 values) are not available in the reviewed literature.

| Endpoint | Species | Route | Value | Classification | Reference |

| Acute Oral Toxicity | Not Determined | - | No Data Available | Not Classified | [4] |

| Acute Dermal Toxicity | Not Determined | - | No Data Available | Not Classified | [4] |

| Acute Inhalation Toxicity | Not Determined | - | No Data Available | Not Classified | [4] |

Local Effects: Irritation and Corrosion

A study conducted according to OECD Guideline 404 found this compound to be non-irritating to the skin.[8] Data for eye irritation is not available.

| Endpoint | Species | Result | Classification | Reference |

| Skin Irritation/Corrosion | Rabbit | Non-irritant | Not Classified | [8] |

| Eye Irritation/Corrosion | Not Determined | No Data Available | Not Classified | [4] |

Genotoxicity and Mutagenicity

No studies on the genotoxic or mutagenic potential of this compound were identified.[4] The thiophene (B33073) ring is sometimes considered a structural moiety that may be involved in toxic effects, but specific data for this compound are lacking.[9]

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Not Tested | No Data Available | [4] |

| In Vitro Chromosomal Aberration | Not Tested | No Data Available | [4] |

| In Vivo Micronucleus Test | Not Tested | No Data Available | [4] |

Carcinogenicity, Reproductive and Developmental Toxicity

There are no available studies to assess the carcinogenic, reproductive, or developmental toxicity of this compound.[4]

Experimental Protocols

Where substance-specific data is unavailable, internationally accepted standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD), are used to generate toxicological data. The following protocols would be appropriate for a comprehensive evaluation of this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This guideline was followed for the available skin irritation study.[8][10]

-

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit). Untreated skin serves as a control.[10][11]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.[8]

-

Dose Application: A 0.5 mL (liquid) or 0.5 g (solid) dose is applied to a small patch of shaved skin (approx. 6 cm²). The site is covered with a semi-occlusive dressing.[8][10]

-

Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours. Observations can continue for up to 14 days to assess the reversibility of effects.[12][13]

-

Scoring: Dermal reactions are graded using a standardized scoring system. A substance is considered an irritant if specified mean scores are met or if responses persist to the end of the observation period.[10][13]

-

Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.[14][15][16]

-

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.

-

Dose Application: A defined volume (e.g., 0.1 mL for liquids) of the test substance is instilled into the lower conjunctival sac. The eyelids are gently held together for about one second.[17]

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis) at 1, 24, 48, and 72 hours after application. The observation period may be extended to 21 days to evaluate the reversibility of effects.[14][16]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[18]

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.[14]

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

-

Principle: This in vitro assay uses specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test measures the ability of a substance to cause reverse mutations, restoring the bacteria's ability to grow on an amino acid-deficient medium.[19][20]

-

Methodology:

-

Test Strains: A set of bacterial strains is used to detect different types of point mutations (base-pair substitutions and frameshifts).[19]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (typically a rat liver S9 fraction) to mimic mammalian metabolism.[19][21]

-

Procedure: The test substance, at several concentrations, is incubated with the bacterial culture. The mixture is then plated on a minimal agar (B569324) medium.

-

Scoring: After incubation, the number of revertant colonies is counted. A substance is considered mutagenic if it produces a concentration-related increase in revertant colonies that is reproducible and statistically significant.[19]

-

Mechanisms of Action & Signaling Pathways

No studies have been conducted to elucidate the specific mechanism of toxicity for this compound. For thiophene-containing compounds in general, toxicity can sometimes be attributed to metabolic activation by Cytochrome P450 (CYP450) enzymes, leading to reactive intermediates like S-oxides or epoxides. However, without specific data for this compound, any proposed mechanism would be speculative.

Visualizations

As no specific biological pathways have been identified, the following diagram illustrates a logical workflow for the toxicological assessment of a chemical with limited data, such as this compound.

Caption: A workflow for tiered toxicological assessment of a data-poor chemical.

Conclusion and Data Gaps

The toxicological profile of this compound is largely incomplete. While it is classified as non-irritating to the skin based on a single study, there is a critical lack of data for all other major toxicological endpoints. To conduct a thorough risk assessment for researchers, manufacturing workers, or consumers, a comprehensive testing program following established international guidelines is necessary. Key data gaps include:

-

Acute oral, dermal, and inhalation toxicity.

-

Eye irritation potential.

-

Genotoxicity and mutagenicity.

-

Repeated dose systemic toxicity.

-

Reproductive and developmental toxicity.

-

Carcinogenicity.

Professionals handling this substance should operate under the assumption that it is potentially hazardous until further data become available, employing appropriate personal protective equipment and engineering controls to minimize exposure.

References

- 1. This compound|1003-04-9--Epochem Co., Ltd. [epochem.com]

- 2. Tetrahydrothiophene-3-one | 1003-04-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]

- 6. chemwhat.com [chemwhat.com]

- 7. zhishangchem.com [zhishangchem.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. echa.europa.eu [echa.europa.eu]

- 10. oecd.org [oecd.org]

- 11. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 12. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. nucro-technics.com [nucro-technics.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Registration Dossier - ECHA [echa.europa.eu]

- 21. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Tetrahydrothiophen-3-one: A Technical Guide on its Role as a Volatile Sulfur Compound in Flavor Chemistry and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydrothiophen-3-one, a heterocyclic ketone, is a significant volatile sulfur compound (VSC) that contributes to the characteristic aromas of a variety of cooked and roasted foods. Its distinct savory, meaty, and slightly sulfurous notes make it a key component in the flavor profiles of products such as cooked beef and roasted coffee. Beyond its role in food chemistry, the tetrahydrothiophene (B86538) scaffold is of growing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth overview of the chemical properties, formation pathways, and sensory perception of this compound. It also details experimental protocols for its analysis and explores the current understanding of the pharmacological potential of related structures, offering a valuable resource for researchers in both flavor science and drug discovery.

Introduction

Volatile sulfur compounds (VSCs) are a class of organic molecules that, even at trace concentrations, can have a profound impact on the aroma of food and beverages. This compound (also known as 4,5-dihydro-3(2H)-thiophenone) is a prominent member of this class, recognized for its complex and potent odor profile.[1][2] It is a heterocyclic nonaromatic ketone that imparts desirable savory notes to thermally processed foods.[1] The presence of this compound has been reported in cooked beef, coffee, roasted filberts, and roasted peanuts.[1][2]

The study of this compound is not only relevant to the food and fragrance industries but also holds potential for the pharmaceutical sector. Thiophene (B33073) and its derivatives are considered "privileged pharmacophores" in medicinal chemistry, forming the core of numerous approved drugs and experimental compounds with a wide range of biological activities.[3] This guide will delve into the multifaceted nature of this compound, from its fundamental chemical characteristics to its formation during food processing and its potential as a scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a clear, light yellow liquid with a distinct odor.[1] Its chemical structure consists of a five-membered saturated ring containing a sulfur atom and a ketone functional group at the third position.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆OS | [2] |

| Molecular Weight | 102.15 g/mol | [2] |

| CAS Number | 1003-04-9 | [4] |

| Appearance | Clear light yellow liquid | [1] |

| Boiling Point | 175 °C (lit.) | [5] |

| Density | 1.194 g/mL at 25 °C (lit.) | [5] |

| Refractive Index | n20/D 1.528 (lit.) | [5] |

| Flash Point | 78 °C (closed cup) | [5] |

| Vapor Density | >1 (vs air) | [5] |

Role as a Volatile Sulfur Compound in Food

The primary significance of this compound in the food industry lies in its contribution to the desirable savory and meaty aromas of cooked products.

Sensory Properties and Occurrence

This compound is characterized by a complex odor profile described as garlicky, meaty, with green vegetable and buttery nuances.[1] At a concentration of 15 ppm, its taste is described as having onion, garlic, and cooked meaty notes with vegetable undertones.[1] While a definitive odor threshold has not been established in the literature, its potent aroma suggests a low detection limit. For comparison, the parent compound, tetrahydrothiophene, has a very low odor threshold of approximately 1 part per billion.[6][7]

This compound has been identified as a volatile component in a range of thermally processed foods:

| Food Product | Reference(s) |

| Cooked Beef | [1][2] |

| Coffee | [1][2] |

| Roasted Filberts | [1][2] |

| Roasted Peanuts | [1][2] |

Due to its potent flavor profile, it is also used as a food flavoring agent in products such as soft drinks, beverages, meat products, confectionery, and dairy products.[1]

Formation Pathways in Food

The formation of this compound in food is primarily attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during heating.[8][9] The sulfur-containing amino acid cysteine is a key precursor.[10][11]

A plausible pathway for the formation of this compound involves the reaction of cysteine with a pentose (B10789219) sugar, such as ribose. The reaction proceeds through several intermediate stages, including the formation of a 1,4-dideoxyosone.[11] This intermediate can then react with hydrogen sulfide, which is also generated from the degradation of cysteine, to form various sulfur-containing heterocyclic compounds, including this compound. A new formation pathway for 2-methylthis compound (B78238) has been proposed to occur during the Maillard reaction of cysteine and xylose in the presence of glycine.[12]

Figure 1: Plausible Maillard Reaction Pathway to this compound.

Olfactory Perception and Signaling

The perception of volatile sulfur compounds is a critical aspect of mammalian olfaction. The human olfactory receptor OR2T11 has been identified as a receptor for low-molecular-weight thiols.[13] The response of this receptor is significantly enhanced by the presence of copper ions, suggesting that OR2T11 may function as a metalloprotein.[13][14]

The proposed signaling pathway for the perception of sulfur compounds like this compound involves the following steps:

-

The volatile sulfur compound enters the nasal cavity and dissolves in the olfactory mucus.

-

The compound, potentially in complex with a copper ion, binds to the olfactory receptor (e.g., OR2T11) on the cilia of olfactory sensory neurons.

-

This binding event activates the G-protein (Gαolf) associated with the receptor.

-

The activated Gαolf stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron.

-

This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Figure 2: Olfactory Signaling Pathway for Sulfur Compounds.

Experimental Protocols

The analysis of volatile sulfur compounds like this compound in complex food matrices presents analytical challenges due to their low concentrations and chemical lability. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for their determination.[1][10][15]

Representative HS-SPME-GC-MS Protocol for Volatile Analysis in Cooked Beef

This protocol is a representative method based on established procedures for the analysis of volatile compounds in meat.[10][16]

5.1.1. Sample Preparation

-

Cook beef samples to the desired internal temperature.

-

Allow the cooked beef to cool to room temperature.

-

Homogenize a representative portion of the cooked beef.

-

Weigh 5 g of the homogenized beef into a 20 mL headspace vial.

-

Add a saturated solution of NaCl (to enhance volatile release) and an internal standard solution.

-

Seal the vial with a PTFE/silicone septum.

5.1.2. HS-SPME Conditions

-

SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

Incubation Temperature: 60 °C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

5.1.3. GC-MS Conditions

-

GC System: Agilent 7890B GC coupled to a 5977B MSD

-

Injector Temperature: 250 °C

-

Desorption Time: 5 minutes (splitless mode)

-

Column: DB-WAX capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes

-

Ramp to 150 °C at 5 °C/min

-

Ramp to 240 °C at 10 °C/min, hold for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MSD Transfer Line Temperature: 250 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: m/z 35-350

5.1.4. Quantification

Quantification is typically performed using an internal standard method. The concentration of this compound is calculated based on the ratio of its peak area to that of the internal standard and a previously established calibration curve.

Figure 3: Experimental Workflow for HS-SPME-GC-MS Analysis.

Role in Drug Development

The tetrahydrothiophene ring system is a valuable scaffold in medicinal chemistry. Thiophene and its derivatives are bioisosteres of benzene (B151609) and other aromatic systems, and their incorporation into drug molecules can modulate physicochemical properties, improve metabolic stability, and enhance biological activity.[3] While research on the direct pharmacological applications of this compound is limited, the broader class of thiophene derivatives has demonstrated a wide array of therapeutic effects.

Pharmacological Activities of Thiophene Derivatives

Thiophene-containing compounds have been investigated for a range of biological activities, including:

-

Anti-inflammatory: Several thiophene derivatives have shown potent anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17][18][19]

-

Anticancer: Thiophene-based compounds have been designed and synthesized as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines and targeting protein kinases.[20][21]

-

Antimicrobial: The thiophene nucleus is present in several compounds with antibacterial and antifungal properties.[13]

-

Kinase Inhibitors: The thieno[2,3-d]pyrimidine (B153573) scaffold, a fused thiophene derivative, has been explored for the development of protein kinase inhibitors, which are a major class of anticancer drugs.[2][21]

The tetrahydrothiophene-3-one structure, with its ketone functionality, provides a reactive handle for further chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. The development of substituted tetrahydrothiophenones could lead to new classes of therapeutic agents with improved potency and selectivity.[3][14][22]

Conclusion

This compound is a volatile sulfur compound of significant interest due to its dual role in flavor chemistry and its potential as a building block in medicinal chemistry. Its characteristic savory and meaty aroma makes it a crucial component of the flavor profile of many cooked foods, with its formation being intricately linked to the Maillard reaction. The perception of this and other sulfur compounds is mediated by specific olfactory receptors, highlighting the sophisticated molecular mechanisms underlying our sense of smell. While its direct pharmacological applications are yet to be fully explored, the broader family of thiophene derivatives showcases a rich and diverse range of biological activities, suggesting that the this compound scaffold holds promise for the development of novel therapeutic agents. Further research into the precise quantification of this compound in various foods, its definitive odor threshold, and the synthesis and biological evaluation of its derivatives will undoubtedly open new avenues in both food science and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. 3-tetrahydrothiophenone, 1003-04-9 [thegoodscentscompany.com]

- 6. forensicsdetectors.com [forensicsdetectors.com]

- 7. Tetrahydrothiophene | C4H8S | CID 1127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpst.cz [hpst.cz]

- 9. researchgate.net [researchgate.net]

- 10. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of aroma compounds from ribose and cysteine during the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Meat flavor generation from different composition patterns of initial Maillard stage intermediates formed in heated cysteine-xylose-glycine reaction systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Design, Synthesis, and Biological Evaluation of Tetra-Substituted Thiophenes as Inhibitors of p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Volatile Compounds for Discrimination between Beef, Pork, and Their Admixture Using Solid-Phase-Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS) and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and pharmacological evaluation of novel tetrasubstituted thiophene analogues as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. newfoodmagazine.com [newfoodmagazine.com]

- 21. mdpi.com [mdpi.com]

- 22. Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of Tetrahydrothiophen-3-one

An In-depth Technical Guide to Tetrahydrothiophen-3-one: Discovery, History, and Synthesis

Introduction

This compound, also known as 3-oxotetrahydrothiophene or thiolane-3-one, is a heterocyclic, non-aromatic ketone with the chemical formula C₄H₆OS.[1][2] This volatile organosulfur compound is a colorless to pale yellow liquid characterized by a distinctive garlic, meaty, and buttery odor.[1][2][3] Naturally occurring in cooked beef, coffee, and roasted nuts, it is widely utilized as a flavoring agent in the food and beverage industry.[1][4] Beyond its sensory applications, this compound serves as a pivotal intermediate in organic synthesis, particularly for accessing a wide array of thiophene (B33073) derivatives used in the pharmaceutical and agrochemical sectors.[2][5] Its growing demand is underscored by a global market projected to expand, driven by its applications in drug discovery and specialty chemicals.[5][6]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below, providing essential data for laboratory and industrial applications.

| Property | Value | References |

| CAS Number | 1003-04-9 | [1][3] |

| Molecular Formula | C₄H₆OS | [1][7] |

| Molecular Weight | 102.155 g/mol | [7] |